molecular formula C9H9BFO2 B575151 2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE CAS No. 173341-99-6

2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE

Katalognummer: B575151
CAS-Nummer: 173341-99-6
Molekulargewicht: 178.977
InChI-Schlüssel: KYAYCMVTVZDOFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate is an organoboron compound known for its unique chemical properties and applications in various fields. This compound features a boron atom bonded to a dioxaborinate ring, which is further substituted with a 4-fluorophenyl group and three methyl groups. The presence of the fluorophenyl group imparts distinct electronic characteristics to the molecule, making it valuable in synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate typically involves the reaction of 4-fluorophenylboronic acid with a suitable dioxaborinate precursor under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.

Wirkmechanismus

The mechanism by which 2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate exerts its effects involves the interaction of the boron center with various molecular targets. In catalytic processes, the boron atom can coordinate with transition metals, facilitating the formation of new chemical bonds. The fluorophenyl group enhances the compound’s reactivity by stabilizing intermediates through electronic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic acid: Lacks the fluorine and dioxaborinate moieties, resulting in different reactivity and applications.

    4-Fluorophenylboronic acid: Similar electronic properties but lacks the dioxaborinate ring, affecting its stability and reactivity.

    Trimethylborate: Contains the boron and methyl groups but lacks the fluorophenyl group, leading to different chemical behavior.

Uniqueness

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate is unique due to the combination of the fluorophenyl group and the dioxaborinate ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over reactivity and selectivity.

Eigenschaften

CAS-Nummer

173341-99-6

Molekularformel

C9H9BFO2

Molekulargewicht

178.977

IUPAC-Name

5-(4-fluorophenyl)-1,3,2$l^{2}

InChI

InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2

InChI-Schlüssel

KYAYCMVTVZDOFB-UHFFFAOYSA-N

SMILES

[B]1OCC(CO1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.